N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C15H14N6O2S2 and its molecular weight is 374.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a thiadiazole ring linked to a pyridazine moiety , which is known for its diverse biological activities. The synthesis typically involves the reaction of thiadiazole derivatives with acetamide and pyridazine compounds, utilizing techniques such as nucleophilic substitution and cyclization.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds with the thiadiazole scaffold can inhibit cell growth in human cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Thiadiazole derivative 1 | HeLa | 10 | Apoptosis induction |
Thiadiazole derivative 2 | MCF-7 | 15 | Cell cycle arrest |
The integration of the thiadiazole structure with other pharmacophores has been shown to enhance anticancer activity. For example, the combination of thiadiazole with piperazine has led to improved cytotoxicity profiles compared to standalone compounds .
Antimicrobial Activity
Thiadiazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies have reported effective inhibition against bacterial strains such as Xanthomonas oryzae and Escherichia coli.
Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Xanthomonas oryzae | 22 |
Escherichia coli | 15 |
The antimicrobial activity is attributed to the electron-withdrawing properties of the thiadiazole ring and its ability to disrupt microbial cell membranes .
Antiviral Activity
The antiviral potential of thiadiazole derivatives has also been explored, particularly against HIV. Compounds similar to this compound have shown moderate inhibitory effects on HIV replication in vitro.
Compound | Virus Strain | EC50 (µg/mL) | Selectivity Index |
---|---|---|---|
Thiadiazole derivative 3 | HIV-1 IIIB | 0.96 | <1 |
Thiadiazole derivative 4 | HIV-2 ROD | 2.92 | <1 |
Despite promising results, further optimization is necessary to enhance selectivity and potency against viral targets .
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives:
- Anticancer Study : A study by Akhtar et al. synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against various cell lines. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Evaluation : A recent investigation into the antimicrobial properties of these compounds revealed that certain derivatives exhibited superior efficacy compared to traditional antibiotics against resistant strains .
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S2/c1-2-24-15-19-18-14(25-15)17-12(22)9-21-13(23)4-3-11(20-21)10-5-7-16-8-6-10/h3-8H,2,9H2,1H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALRNEPSEIIAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.